molecular formula C22H12 B1664134 3-Ethynylperylene CAS No. 132196-66-8

3-Ethynylperylene

Cat. No. B1664134
M. Wt: 276.3 g/mol
InChI Key: VOVKFLKDPQAQIR-UHFFFAOYSA-N
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Description

3-Ethynylperylene is a chemical compound with the molecular formula C22H12 . It is a polycyclic aromatic hydrocarbon (PAH) containing five fused rings . The planarity of this molecule gives rise to its ruggedness, low solubility of its derivatives, as well as its outstanding fluorescence .


Molecular Structure Analysis

The molecular structure of 3-Ethynylperylene is characterized by its molecular formula CH, average mass 276.331 Da, and monoisotopic mass 276.093903 Da . It has a molar refractivity of 96.3±0.4 cm³ . The compound has no H bond acceptors or donors, and one freely rotating bond .


Physical And Chemical Properties Analysis

3-Ethynylperylene has a density of 1.3±0.1 g/cm³, a boiling point of 500.6±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 74.0±0.8 kJ/mol, and it has a flash point of 251.7±15.6 °C . The index of refraction is 1.846, and it has a molar volume of 216.3±5.0 cm³ .

properties

IUPAC Name

3-ethynylperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12/c1-2-14-12-13-20-18-10-4-7-15-6-3-9-17(21(15)18)19-11-5-8-16(14)22(19)20/h1,3-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVKFLKDPQAQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157423
Record name 3-Ethynylperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylperylene

CAS RN

132196-66-8
Record name 3-Ethynylperylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132196668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethynylperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
AA Chistov, SV Kutyakov, AV Ustinov, IO Aparin… - Tetrahedron …, 2016 - Elsevier
… 3-Ethynylperylene 1, initially studied as a suicide inhibitor of … , produced from 3-ethynylperylene via Sonogashira coupling, … the multigram synthesis of 3-ethynylperylene 1 from perylene …
Number of citations: 14 www.sciencedirect.com
AA Chistov, SV Kutyakov, AV Guz… - Organic Preparations …, 2017 - Taylor & Francis
… of a key precursor, 3-ethynylperylene, and with high polarity and … the key starting compound, 3-ethynylperylene.Citation 5 Here … of a 5-iodo nucleoside derivative with 3-ethynylperylene. …
Number of citations: 9 www.tandfonline.com
VL Andronova, MV Skorobogatyi, EV Manasova… - Russian Journal of …, 2003 - Springer
… Abstract—5-(3-Perylenylethynyl)-2'-deoxyuridine was prepared by crosslinking 5-iodo-2'-deoxyuridine derivatives with 3-ethynylperylene followed by deprotection. 5-(1-Perylenylethynyl…
Number of citations: 26 link.springer.com
AA Rachford, S Goeb, R Ziessel… - Inorganic …, 2008 - ACS Publications
… (C≡C-perylene) 2 (2), where t Bu 3 tpy is 4,4′,4′′-tri(tert-butyl)-2,2′:6′,2′′-terpyridine, t Bu 2 bpy is 4,4′-di(tert-butyl)-2,2′-bipyridine, and C≡C-perylene is 3-ethynylperylene…
Number of citations: 78 pubs.acs.org
M Hall, DK Parker, PL Grover, JYL Lu… - Chemico-biological …, 1990 - Elsevier
… The effects of three aryl acetylenes, 1-ethynylpyrene (EP), 2-ethynylnaphthalene (EN) and 3-ethynylperylene (EPE), upon the metabolism of benzo[a]pyrene (BaP) by microsomes …
Number of citations: 31 www.sciencedirect.com
G Vilaça, K Barathieu, B Jousseaume… - …, 2003 - ACS Publications
… of 3c was achieved by an hydrostannation of 3-ethynylperylene 8 (Scheme 4), which was … The reaction of 3-ethynylperylene with tricyclohexyltin hydride in the presence of 0.03 equiv …
Number of citations: 19 pubs.acs.org
S Goeb, R Ziessel - Tetrahedron Letters, 2008 - Elsevier
… present in dyads 14 and 16 was reacted with 3-ethynylperylene 18 to give 18a (88%) and … indication of the achievement of the 3-ethynylperylene coupling reaction is revealed by the …
Number of citations: 39 www.sciencedirect.com
VL Andronova, MV Skorobogatyĭ… - Bioorganicheskaia …, 2003 - europepmc.org
… 5-(3-Perylenylethynyl)-2'-deoxyuridine was prepared by cross-linking 5-iodo-2'-deoxyuridine derivatives with 3-ethynylperylene followed by deprotection. 5-(1-Perylenylethynyl)-, 5-(3-…
Number of citations: 11 europepmc.org
LS Gan, JYL Lu, WL Alworth - Fed. Proc., Fed. Am. Soc. Exp. Biol.;(United …, 1986 - osti.gov
A series of aryl acetylenes and aryl olefins have been examined as substrates and inhibitors of cytochrome P-450 dependent monooxgenases in liver microsomes from 5,6-…
Number of citations: 3 www.osti.gov
NA Slesarchuk, EV Khvatov, AA Chistov… - Bioorganic & Medicinal …, 2020 - Elsevier
… Simple one-step Sonogashira coupling of 3-ethynylperylene with the corresponding iodoarenes was used for the preparation of new compounds 3 and 4 (Scheme 1). Chloroacrolein 8 …
Number of citations: 15 www.sciencedirect.com

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